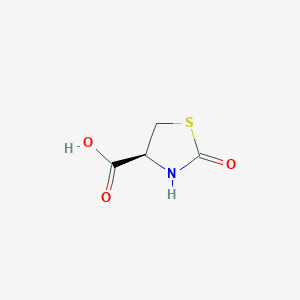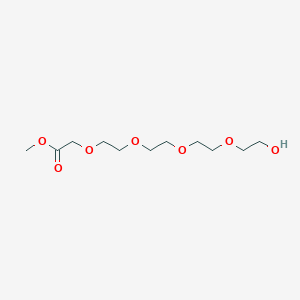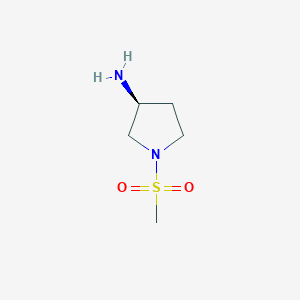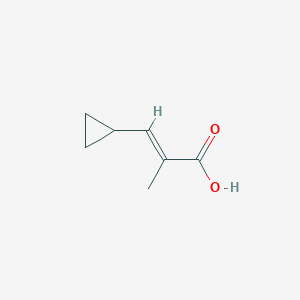
3-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid
Übersicht
Beschreibung
3-((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid, otherwise known as BCPFPA, is a synthetic organic compound of the carboxylic acid family. It is a fluorinated compound, which has been studied for its potential applications in medicinal chemistry, particularly in drug discovery and development. BCPFPA has been found to possess a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
BCPFPA has been used in a range of scientific studies, including studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry. It has been used as a model compound for studying the effects of fluorinated compounds on biological systems, as well as for designing new drugs and drug delivery systems. BCPFPA has also been used in the synthesis of other compounds, such as benzyloxycarbonylamino-3-fluorobenzene-1-sulfonate, which has been studied for its potential applications in cancer therapy.
Wirkmechanismus
The mechanism of action of BCPFPA is not yet fully understood. However, it is believed that BCPFPA interacts with proteins in the cell membrane, which leads to changes in the cell’s ion channels. These changes can then lead to a range of effects, including changes in cell signalling, gene expression, and enzyme activity. BCPFPA has also been found to interact with certain enzymes, such as cyclooxygenase, which can lead to changes in the production of prostaglandins.
Biochemical and Physiological Effects
BCPFPA has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as anti-cancer effects. It has also been found to have a range of other effects, including the inhibition of certain enzymes, the modulation of cell signalling pathways, and the regulation of gene expression. BCPFPA has also been found to have a range of effects on the central nervous system, including the modulation of neurotransmitter levels and the inhibition of certain receptors.
Vorteile Und Einschränkungen Für Laborexperimente
BCPFPA has a number of advantages for lab experiments. It is a relatively stable compound, with a relatively low toxicity and low cost. It is also relatively easy to synthesize and can be used to synthesize a range of other compounds. However, BCPFPA also has some limitations for lab experiments. It is a relatively large molecule, which can make it difficult to work with. It is also not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on BCPFPA could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. It could also be used to design new drugs and drug delivery systems, as well as to study the effects of fluorinated compounds on biological systems. Additionally, further research could be done to explore the potential applications of BCPFPA in cancer therapy and other areas of medicine. Finally, further research could be done to explore the potential of BCPFPA as a tool for drug discovery and development.
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c18-14-8-4-7-13(9-14)15(10-16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGYJYQYGUIKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3154271.png)
